2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of the trifluoroacetyl group imparts distinct characteristics to the molecule, making it a subject of interest in scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds with a trifluoroacetyl group have been used in the synthesis of active agrochemical and pharmaceutical ingredients .
Mode of Action
It’s worth noting that trifluoroacetyl derivatives are known to interact with various biological targets due to the unique physicochemical properties of the fluorine atom .
Biochemical Pathways
Compounds with a trifluoroacetyl group are known to be involved in various biochemical reactions, including the synthesis of primary amines from halides by n-alkylation .
Result of Action
Trifluoroacetyl derivatives have been associated with various biological activities in the agrochemical and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one typically involves the introduction of the trifluoroacetyl group into the isoquinoline framework. One common method is the reaction of isoquinoline derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased hydrophobicity and thermal stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(2,2,2-Trifluoroacetyl)-1,2,3,4,5,6-hexahydroisoquinoline
Uniqueness
Compared to similar compounds, 2-(2,2,2-Trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one exhibits unique properties due to its specific structural configuration. The presence of the trifluoroacetyl group and the octahydroisoquinoline framework contribute to its distinct reactivity and potential applications. Its enhanced stability and ability to participate in diverse chemical reactions make it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-1,3,4,4a,5,6,8,8a-octahydroisoquinolin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)10(17)15-4-3-7-1-2-9(16)5-8(7)6-15/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPNOHZGYPQOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CCN(C2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.